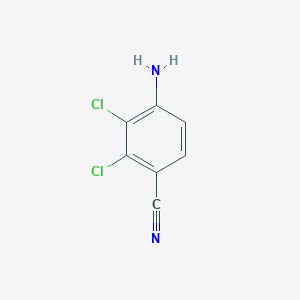

4-Amino-2,3-dichlorobenzonitrile

描述

Structural Classification and Research Significance of Substituted Benzonitriles

Substituted benzonitriles are a class of organic compounds characterized by a benzene (B151609) ring attached to a cyano (-C≡N) group, with one or more hydrogen atoms on the ring replaced by other functional groups. The nitrile functional group is highly significant in organic chemistry due to its presence in a wide array of materials, pharmaceuticals, and biologically active compounds, and its utility in being readily converted into other functionalities. acs.org

The classification of these compounds depends on the nature and position of the substituents on the aromatic ring. These substituents can be electron-donating groups (like amino, -NH2) or electron-withdrawing groups (like halogens), which profoundly influence the molecule's electronic properties, reactivity, and biological activity. analis.com.myncert.nic.in The cyano group itself is a versatile ligand, capable of acting as both a hydrogen bond acceptor and donor, which contributes to its ability to interact with biological receptors. analis.com.my Consequently, benzonitrile (B105546) derivatives are widely used as intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers. analis.com.my Axially chiral benzonitriles, in particular, are noteworthy as they frequently appear in bioactive molecules. acs.org

Overview of Dichlorobenzonitrile Frameworks in Chemical Science

Dichlorobenzonitrile frameworks are benzonitrile molecules substituted with two chlorine atoms. The position of these chlorine atoms on the benzene ring gives rise to several structural isomers, each with distinct physical properties and applications. These compounds are important building blocks in organic chemistry and are used in various industrial applications. wikipedia.orgsigmaaldrich.com

For instance, 2,6-Dichlorobenzonitrile, commonly known as dichlobenil, is a widely used herbicide that functions by inhibiting cellulose (B213188) synthesis in young seedlings. wikipedia.orgnih.gov Other isomers, such as 2,3-dichlorobenzonitrile (B188945) and 2,4-dichlorobenzonitrile, serve as crucial intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. sigmaaldrich.comchemicalbook.com The presence of the two chlorine atoms and the nitrile group makes these frameworks reactive substrates for reactions like nucleophilic aromatic substitution and cross-coupling reactions. sigmaaldrich.com

Below is a comparison of several dichlorobenzonitrile isomers:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2,3-Dichlorobenzonitrile | 6574-97-6 | C₇H₃Cl₂N | 172.01 | 60-64 |

| 2,4-Dichlorobenzonitrile | 6574-98-7 | C₇H₃Cl₂N | 172.01 | 59-62 |

| 2,6-Dichlorobenzonitrile | 1194-65-6 | C₇H₃Cl₂N | 172.01 | 144-145 |

| 3,5-Dichlorobenzonitrile | 6575-00-4 | C₇H₃Cl₂N | 172.01 | 133-135 |

Data sourced from references wikipedia.orgsigmaaldrich.commerckmillipore.comnist.gov.

Research Trajectories for 4-Amino-2,3-dichlorobenzonitrile

This compound is a specific, multifunctionalized benzonitrile derivative. Its structure is defined by an amino group at the 4-position and two chlorine atoms at the 2- and 3-positions of the benzonitrile core. This unique substitution pattern dictates its chemical reactivity and defines its primary role in scientific research.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 193090-61-8 |

| Molecular Formula | C₇H₄Cl₂N₂ |

| Molecular Weight | 187.03 g/mol |

Data sourced from reference chemicalbook.com.

The principal research trajectory for this compound is its application as a key intermediate in the field of medicinal chemistry. chemicalbook.com Its structure is particularly valuable for the synthesis of complex heterocyclic compounds designed to modulate the activity of biological targets.

A significant area of application is in the development of kinase inhibitors. chemicalbook.com Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is implicated in diseases such as cancer. The molecular framework of this compound serves as a scaffold that can be chemically modified to create potent and selective inhibitors of specific kinases. Research has shown its use in multi-step syntheses to produce novel compounds with potential therapeutic value. chemicalbook.com The amino group provides a reactive site for further functionalization, while the dichlorinated ring influences the molecule's conformation and binding affinity to target proteins.

Structure

3D Structure

属性

IUPAC Name |

4-amino-2,3-dichlorobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N2/c8-6-4(3-10)1-2-5(11)7(6)9/h1-2H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDJNPFJHLFODNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C#N)Cl)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101302353 | |

| Record name | 4-Amino-2,3-dichlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101302353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193090-61-8 | |

| Record name | 4-Amino-2,3-dichlorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=193090-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-2,3-dichlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101302353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Amino 2,3 Dichlorobenzonitrile

Synthetic Routes to Dichlorobenzonitrile Precursors

The foundational step in producing 4-amino-2,3-dichlorobenzonitrile is the synthesis of its precursor, 2,3-dichlorobenzonitrile (B188945). This intermediate can be prepared through several distinct pathways, starting from various chlorinated aromatic compounds.

Halogenation-Cyanation Sequences for Dichlorobenzonitrile Synthesis

Halogenation and cyanation reactions are cornerstone strategies for the synthesis of aromatic nitriles. One of the most established routes to 2,3-dichlorobenzonitrile is the Sandmeyer reaction, which begins with the diazotization of 2,3-dichloroaniline (B127971). This is followed by a reaction with a cyanide source, typically copper cyanide, to install the nitrile group, achieving yields that can exceed 60%.

An alternative and significant industrial method is the ammoxidation of 2,3-dichlorotoluene (B105489). google.com This gas-phase catalytic process involves the reaction of 2,3-dichlorotoluene with ammonia (B1221849) and oxygen over a solid catalyst. This one-step method is highly efficient, with research focusing on the development of sophisticated catalysts to maximize yield and selectivity. google.com A patented method utilizes a microspheric silica (B1680970) gel carrier with a complex metal oxide active component, achieving high conversion rates and yields. google.com

Below is a table detailing typical conditions for the industrial ammoxidation synthesis of 2,3-dichlorobenzonitrile.

| Parameter | Value | Source |

| Starting Material | 2,3-Dichlorotoluene | google.com |

| Reagents | Liquefied Ammonia, Air | google.com |

| Molar Ratio (Substrate:NH₃:Air) | 1 : 2.5 : 27 | google.com |

| Catalyst | Ti-V-Sb-B-Oxide / SiO₂ | google.com |

| Reaction Temperature | 430 - 450 °C | google.com |

| Reaction Time | 8 - 12 hours | google.com |

| Conversion Rate | ~100% | google.com |

| Product Selectivity | > 96% | google.com |

| Overall Yield | > 95% | google.com |

Transformation of Dichlorobenzaldehydes to Nitriles via Oxime Dehydration

Another effective pathway to dichlorobenzonitriles involves the conversion of a corresponding dichlorobenzaldehyde. This two-step sequence first transforms the aldehyde into an aldoxime, which is then dehydrated to yield the nitrile. google.com The dehydration of aldoximes is a well-established and convenient route for nitrile synthesis. nih.govnih.gov

The general steps for this transformation are outlined in the table below.

| Step | Description | Reagents | Typical Conditions | Source |

| 1. Oximation | Conversion of the aldehyde to an aldoxime. | Hydroxylamine hydrochloride | Heat at 70-75 °C for ~30 min. | google.com |

| 2. Dehydration | Dehydration of the aldoxime to the nitrile. | Acetic anhydride (B1165640) | Heat at 110-120 °C for ~3 hours. | google.com |

A variety of other dehydrating systems have been developed for the oxime-to-nitrile conversion, including reagents like 1H-benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and N,N-Dimethylformamide (DMF) at elevated temperatures. nih.govresearchgate.net

Nucleophilic Aromatic Fluorination Approaches for Dichlorobenzonitriles

Nucleophilic aromatic substitution (SNAr) for the introduction of fluorine is a significant method in the synthesis of fluorinated aromatic compounds. nih.govnih.gov While not a direct route to dichlorobenzonitriles, the principles are relevant for creating fluorinated precursors that could potentially be converted to the target molecule in subsequent steps. The SNAr fluorination of aryl chlorides or nitroarenes is a common approach, though it presents considerable challenges. nih.gov

Fluoride (B91410) is a small anion with a high electric field strength, leading to strong solvation, which makes it a difficult nucleophile to work with. youtube.com Therefore, these reactions often require anhydrous conditions and specialized, highly reactive fluoride sources like cesium fluoride (CsF) or anhydrous tetramethylammonium (B1211777) fluoride (Me₄NF). nih.gov The reaction is most effective on electron-deficient aromatic rings, where electron-withdrawing groups (such as nitro or cyano groups) activate the ring toward nucleophilic attack. nih.govyoutube.com While powerful, the high cost of some reagents and the generation of significant byproducts can make this approach less suitable for large-scale industrial applications. nih.gov

Introduction of the Amino Group

Once the 2,3-dichlorobenzonitrile precursor is obtained, the final step is the introduction of an amino group at the C4 position. This can be accomplished through direct amination strategies or via multi-step functional group transformations.

Ammonolysis and Amination Strategies

Direct amination can be achieved via a nucleophilic aromatic substitution reaction where a leaving group on the aromatic ring is displaced by an amine source. In a closely related synthesis, the ammonolysis of a fluorinated benzonitrile (B105546) is used to produce the corresponding aminobenzonitrile. google.com This process involves reacting a precursor like 4-fluoro-2-trifluoromethylbenzonitrile with ammonia in a solvent under heat and pressure. The fluorine atom, being a good leaving group in activated systems, is displaced by the amino group. google.com

This strategy is highly effective for activated substrates, providing the target amine in high purity and yield. google.com The reaction conditions for a representative ammonolysis are detailed below.

| Parameter | Value | Source |

| Starting Material | 4-Fluoro-2-trifluoromethylbenzonitrile (analogue) | google.com |

| Reagents | Liquid Ammonia (NH₃), Ethanol (solvent) | google.com |

| Molar Ratio (NH₃:Substrate) | ~1.5 : 1 | google.com |

| Reaction Temperature | 120 - 122 °C | google.com |

| Reaction Time | 8 - 10 hours | google.com |

| Post-reaction step | Purification via refining in toluene | google.com |

| Final Purity | > 99% | google.com |

Multi-step Reaction Sequences for Selective Functionalization

When direct amination is not feasible, multi-step sequences provide a reliable alternative for installing the amino group with high selectivity. A classic and powerful strategy in aromatic chemistry is the nitration of the ring followed by the reduction of the nitro group. For the synthesis of this compound, this would involve the electrophilic nitration of the 2,3-dichlorobenzonitrile precursor. The electron-withdrawing cyano and chloro groups would direct the incoming nitro group to the desired C4 position. The resulting 4-nitro-2,3-dichlorobenzonitrile intermediate can then be reduced to the target this compound using a variety of standard reducing agents, such as hydrogen gas with a palladium catalyst (H₂/Pd-C) or metal-acid systems.

An alternative multi-step synthesis has also been reported, highlighting the versatility of modern synthetic methods. This four-step sequence involves reagents such as bromine (Br₂) and palladium catalysts like bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂), suggesting a pathway involving halogenation and cross-coupling reactions to build the final molecule. chemicalbook.com Such multi-step approaches allow for precise control over the introduction of functional groups, which is crucial when dealing with complex substitution patterns. youtube.comyoutube.com

Control of Regioselectivity and Isomer Formation in Synthetic Pathways

The selective synthesis of this compound is critically dependent on controlling the regiochemistry at each step of the synthetic sequence. The substitution pattern of the final product is a result of the directing effects of the substituents present on the benzene (B151609) ring during each reaction.

In the proposed synthesis starting from 2,3-dichloroaniline, the nitration step is crucial for establishing the final substitution pattern. The amino group of 2,3-dichloroaniline is a powerful ortho-, para-director. Therefore, direct nitration would be expected to yield a mixture of isomers, with the nitro group being directed to the positions ortho and para to the amino group. However, the presence of the two chlorine atoms also influences the regioselectivity. The chlorine atoms are ortho-, para-directing but are also deactivating. The position of the incoming nitro group will be a result of the combined directing effects of the amino and chloro substituents.

To achieve the desired 4-amino substitution, an alternative strategy could involve starting with 2,3-dichloronitrobenzene. Nitration of 2,3-dichlorobenzene would likely lead to a mixture of isomers, and the separation of the desired 2,3-dichloro-1-nitrobenzene might be necessary. Subsequent reduction of the nitro group to an amine would yield 2,3-dichloroaniline.

A more controlled approach to introduce the amino group at the desired position could involve the following pathway:

Nitration of 2,3-dichlorotoluene: Starting with 2,3-dichlorotoluene, nitration would be directed by the methyl group (ortho-, para-directing) and the two chloro groups (ortho-, para-directing). This would likely lead to a mixture of nitrated isomers.

Oxidation of the methyl group: The methyl group of the desired isomer could then be oxidized to a carboxylic acid.

Hofmann or Curtius rearrangement: The carboxylic acid can be converted to an amide, which can then undergo a Hofmann or Curtius rearrangement to yield the desired 4-amino-2,3-dichlorobenzene derivative.

Introduction of the nitrile group: Finally, the amino group can be converted to a nitrile via the Sandmeyer reaction.

The Sandmeyer reaction itself is a reliable method for introducing a nitrile group and generally proceeds with good regioselectivity, replacing the diazonium salt without rearrangement.

The formation of isomers is a significant challenge in the synthesis of polysubstituted benzenes. The separation of these isomers can be difficult and often requires chromatographic techniques. Careful selection of the synthetic route and reaction conditions is therefore essential to maximize the yield of the desired isomer and minimize the formation of unwanted byproducts.

Below is a table summarizing potential research findings related to the synthesis of substituted benzonitriles, which can be analogous to the synthesis of this compound.

| Starting Material | Reaction | Key Reagents | Product | Reported Yield | Reference |

| 2,3-Dichloroaniline | Multi-step synthesis | 1. AcOH; NaOH 2. Br₂ 3. Pd(dba)₂ / dimethylformamide 4. aq. HCl / ethanol | This compound | - | chemicalbook.com |

| 4-Cyanoaniline | Chlorination | N-chlorosuccinimide, acetonitrile | 2-Chloro-4-cyanoaniline | 95% | chemicalbook.com |

| Aryl amine | Diazotization and Cyanation (Sandmeyer Reaction) | NaNO₂, HCl, CuCN | Aryl nitrile | Varies | wikipedia.orgbyjus.com |

| 4-Nitroaniline | Chlorination | Cl₂, Acetic acid | 2,6-Dichloro-4-nitroaniline | - | google.com |

Chemical Reactivity and Derivatization Chemistry of 4 Amino 2,3 Dichlorobenzonitrile

Reactions Involving the Nitrile Group

The nitrile group (-C≡N) is a versatile functional group that can undergo several transformations, including hydrolysis to carboxamides and carboxylic acids, and reduction to primary amines.

The hydrolysis of nitriles is a common method for the preparation of carboxamides. This reaction can be carried out under acidic or basic conditions. libretexts.orgnih.gov In the case of 4-amino-2,3-dichlorobenzonitrile, partial hydrolysis of the nitrile group would yield 4-amino-2,3-dichlorobenzamide. This transformation is typically achieved by heating the nitrile in the presence of a strong acid, such as sulfuric acid, or a strong base, like sodium hydroxide (B78521). The reaction proceeds through the formation of an intermediate imidic acid (in acidic conditions) or an imidate anion (in basic conditions), which then tautomerizes to the more stable amide. libretexts.org

General Reaction Scheme for Nitrile Hydrolysis to Amide:

Acid-Catalyzed: Protonation of the nitrile nitrogen enhances the electrophilicity of the carbon, which is then attacked by water. libretexts.orgnih.gov

Base-Catalyzed: Direct nucleophilic attack of a hydroxide ion on the nitrile carbon. libretexts.orgnih.gov

The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. libretexts.orgmasterorganicchemistry.comyoutube.com The reduction of this compound would yield (4-amino-2,3-dichlorophenyl)methanamine.

The reaction with LiAlH₄ typically involves the addition of two hydride ions to the nitrile carbon. nih.govmasterorganicchemistry.com The resulting imine intermediate is further reduced to the amine. This method is highly effective for the synthesis of primary amines from nitriles. masterorganicchemistry.com

Table 1: Common Reducing Agents for Nitrile to Amine Conversion

| Reagent | Conditions | Product |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Ether solvent, followed by aqueous workup | Primary Amine |

Reactions Involving the Amino Group

The primary amino group (-NH₂) on the aromatic ring is a key site for various derivatization reactions, including acylation, alkylation, and diazotization.

Acylation: The amino group of this compound can be readily acylated using acylating agents such as acyl chlorides or anhydrides to form the corresponding N-acyl derivatives. nih.govresearchgate.net For example, reaction with acetyl chloride would yield N-(4-cyano-2,3-dichlorophenyl)acetamide. This reaction is often carried out in the presence of a base to neutralize the hydrogen chloride byproduct. researchgate.net The acylation of aromatic amines is a fundamental transformation in organic synthesis. nih.gov

Alkylation: N-alkylation of the amino group can also be achieved, though direct alkylation of primary aromatic amines can sometimes lead to mixtures of mono- and di-alkylated products. More controlled methods may be employed to achieve selective alkylation. Alkylation introduces an alkyl group onto the nitrogen atom, modifying the compound's properties. gcms.cz

Primary aromatic amines like this compound can be converted to diazonium salts upon treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). organic-chemistry.orgmasterorganicchemistry.com The resulting 4-cyano-2,3-dichlorobenzenediazonium salt is a versatile intermediate. organic-chemistry.org

Sandmeyer Reaction: The diazonium group is an excellent leaving group (N₂) and can be replaced by various nucleophiles in the presence of a copper(I) salt catalyst. masterorganicchemistry.comyoutube.com This is known as the Sandmeyer reaction. For example:

Treatment with CuCl or CuBr introduces a chloro or bromo substituent, respectively. masterorganicchemistry.com

Reaction with CuCN introduces another nitrile group. masterorganicchemistry.com

Azo Coupling: Diazonium salts can also act as electrophiles and react with electron-rich aromatic compounds, such as phenols or anilines, in a reaction known as azo coupling. nih.govblazingprojects.com This reaction is the basis for the synthesis of a vast array of azo dyes. nih.govresearchgate.net Coupling of the diazonium salt of this compound with a suitable coupling component would produce a new azo dye. blazingprojects.com

Table 2: Potential Transformations of 4-Cyano-2,3-dichlorobenzenediazonium Salt

| Reagent | Reaction Type | Product Type |

|---|---|---|

| CuCl | Sandmeyer | Aryl Chloride |

| CuBr | Sandmeyer | Aryl Bromide |

| CuCN | Sandmeyer | Aryl Nitrile |

| H₂O, heat | - | Phenol |

| KI | - | Aryl Iodide |

| HBF₄, heat | Schiemann | Aryl Fluoride (B91410) |

| H₃PO₂ | Reduction | Benzene (B151609) derivative (H replaces N₂) |

For analytical purposes, such as in gas chromatography (GC) or high-performance liquid chromatography (HPLC), derivatization of the amino group is often performed to enhance volatility, improve chromatographic separation, and increase detector sensitivity. libretexts.orgresearchgate.net

Common derivatization strategies for primary amines include:

Acylation: Reaction with reagents like pentafluoropropionic anhydride (B1165640) to form volatile amides suitable for GC-MS analysis with electron capture detection. nih.gov

Silylation: Treatment with silylating agents to replace the active hydrogen on the amino group with a silyl (B83357) group, which increases volatility. libretexts.org

Reaction with Labeling Reagents: For HPLC with UV or fluorescence detection, the amine can be reacted with a chromophoric or fluorophoric reagent. Examples include 2,4-dinitrofluorobenzene (DNFB) for UV detection or dansyl chloride for fluorescence detection. nih.govresearchgate.net

The choice of derivatization reagent and method depends on the analytical technique being employed and the specific requirements of the analysis. researchgate.net

Reactions Involving Halogen Substituents

The chlorine atoms on the aromatic ring of this compound are potential sites for substitution reactions, allowing for the introduction of new functional groups and the construction of more complex molecular architectures. The reactivity of these halogens is significantly influenced by the electronic effects of the amino and nitrile groups.

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides bearing strongly electron-withdrawing groups. libretexts.org This type of reaction proceeds via a two-step addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The stability of this intermediate, and thus the rate of the reaction, is enhanced by the presence of electron-withdrawing substituents positioned ortho or para to the leaving group (the halogen). libretexts.orguomustansiriyah.edu.iq

In the case of this compound, the nitrile (-CN) group is a powerful electron-withdrawing group. The chlorine atom at the C-2 position is ortho to the nitrile group, while the chlorine at the C-3 position is meta. Therefore, the C-2 position is significantly more activated towards nucleophilic attack than the C-3 position. The electron density withdrawn by the nitrile group helps to stabilize the negative charge of the Meisenheimer complex formed during the substitution at C-2. Conversely, the amino (-NH₂) group at C-4 is an electron-donating group, which generally deactivates the ring towards nucleophilic substitution. However, its influence is less pronounced compared to the strong activating effect of the nitrile group on the C-2 chlorine.

While specific examples of SNAr reactions on this compound are not extensively documented in readily available literature, the principles of SNAr suggest that it would readily react with various nucleophiles. For instance, similar dihalogenated aromatic compounds, such as 2,3-dichloroquinoxaline, undergo sequential nucleophilic aromatic substitution, demonstrating the feasibility of such transformations. nih.gov It is anticipated that strong nucleophiles like alkoxides, thiolates, and amines would preferentially displace the chlorine atom at the C-2 position.

Table 1: Predicted Regioselectivity in SNAr Reactions of this compound

| Position of Chlorine | Electronic Effect of Nitrile Group | Electronic Effect of Amino Group | Predicted Reactivity towards SNAr |

|---|---|---|---|

| C-2 | Activating (ortho) | Deactivating (meta) | More reactive |

This table is based on established principles of nucleophilic aromatic substitution.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. These reactions typically involve the coupling of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. organic-chemistry.org Aryl chlorides, like those in this compound, can participate in these reactions, although they are generally less reactive than aryl bromides or iodides.

The reactivity of the chlorine atoms in this compound in cross-coupling reactions would again be influenced by their electronic environment. It is common for one halogen to be more reactive than the other in dihaloarenes, allowing for selective or sequential couplings. For instance, in 3-bromo-2,4-dichlorobenzonitrile, the bromine atom is more reactive in palladium-catalyzed couplings than the chlorine atoms. For this compound, selective coupling at one of the chlorine sites could potentially be achieved by carefully choosing the catalyst, ligands, and reaction conditions.

Related compounds such as 2,3-dichlorobenzonitrile (B188945) are known to participate in Suzuki-Miyaura coupling reactions. sigmaaldrich.com This indicates that this compound is a viable substrate for creating novel biaryl structures or introducing alkyl or vinyl groups at the chlorinated positions.

Table 2: Potential Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Potential Product Type |

|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Biaryl compound |

| Suzuki-Miyaura | Vinylboronic acid | Styrenyl derivative |

| Suzuki-Miyaura | Alkylboronic acid | Alkyl-substituted benzonitrile (B105546) |

| Heck | Alkene | Alkenyl-substituted benzonitrile |

This table illustrates potential synthetic applications based on known cross-coupling methodologies.

General Reaction Pathways for Polysubstituted Benzonitriles

Amino Group (-NH₂): A strongly activating, ortho-, para-directing group for electrophilic aromatic substitution (EAS).

Chloro Groups (-Cl): Weakly deactivating, ortho-, para-directing groups for EAS.

Nitrile Group (-CN): A strongly deactivating, meta-directing group for EAS.

For any further electrophilic substitution on the ring, the powerful activating and directing effect of the amino group would dominate. It would direct incoming electrophiles to the positions ortho and para to it. The para position is already occupied by the nitrile group. The position ortho to the amino group (C-5) is the most likely site for electrophilic attack, such as halogenation, nitration, or sulfonation. The position C-3 is also ortho to the amino group but is already substituted with chlorine.

Beyond substitutions on the ring, the nitrile group itself can undergo various chemical transformations. For example, it can be hydrolyzed to a carboxylic acid or reduced to a primary amine (benzylamine derivative). These transformations provide pathways to a different class of polysubstituted aromatic compounds, further highlighting the synthetic utility of the starting molecule. The interplay of the directing effects is crucial when planning multi-step syntheses involving such polysubstituted intermediates. libretexts.orgpressbooks.pub

Advanced Spectroscopic Characterization and Computational Chemistry Studies of 4 Amino 2,3 Dichlorobenzonitrile

Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and elucidating the molecular structure of a compound.

Experimental Spectroscopic Characterization

The experimental vibrational spectra of 4-amino-2,3-dichlorobenzonitrile would be recorded to identify its characteristic vibrational modes. For FT-IR analysis, the solid sample of the compound would typically be mixed with potassium bromide (KBr) to form a pellet. The spectrum would then be recorded in the mid-infrared range, approximately from 4000 to 400 cm⁻¹.

For FT-Raman spectroscopy, a solid sample of the compound would be analyzed directly using a laser source. The resulting spectrum, also typically recorded over a similar range, would provide complementary information to the FT-IR spectrum, as different vibrational modes can be more or less active in either technique depending on the change in dipole moment or polarizability, respectively.

Computational Prediction of Vibrational Spectra

Theoretical calculations are crucial for the detailed assignment of vibrational modes. The vibrational wavenumbers of this compound would be predicted using quantum chemical calculations, most commonly through Density Functional Theory (DFT). A widely used functional for such predictions is B3LYP, paired with a comprehensive basis set like 6-311++G(d,p). These calculations would be performed on the optimized molecular geometry of the compound in its ground state. The output provides a set of theoretical vibrational frequencies and their corresponding intensities for both IR and Raman spectra.

Comparative Analysis of Experimental and Theoretical Wavenumbers

A comparative analysis of the experimental and theoretical vibrational wavenumbers is essential for the accurate assignment of the observed spectral bands to specific molecular vibrations. It is a standard practice to scale the computationally predicted wavenumbers to correct for factors not explicitly accounted for in the calculations, such as anharmonicity and the use of a finite basis set. This scaling can be done using a uniform scaling factor or specific scaling equations.

By comparing the scaled theoretical wavenumbers with the experimental FT-IR and FT-Raman data, each observed band can be assigned to a particular vibrational mode, such as C-H stretching, N-H stretching, C≡N stretching, C-Cl stretching, and various bending and deformation modes of the molecule. The potential energy distribution (PED) is often calculated to determine the contribution of different internal coordinates to each normal mode, further refining the assignments.

Quantum Chemical Modeling

Quantum chemical modeling provides deep insights into the molecular structure and electronic properties of a compound, complementing experimental findings.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. By applying DFT, one can calculate a wide range of molecular properties, including the optimized geometry, electronic energy, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). For this compound, DFT calculations would provide a detailed picture of its three-dimensional structure and the distribution of electrons within the molecule.

Geometry Optimization and Conformational Landscapes

The first step in computational modeling is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process systematically alters the bond lengths, bond angles, and dihedral angles to find the arrangement with the lowest electronic energy.

Furthermore, for a molecule with rotatable bonds, such as the amino group in this compound, a conformational analysis would be performed. This involves calculating the energy of the molecule as a function of the rotation around specific bonds. The resulting conformational landscape reveals the different possible conformers (rotational isomers) and their relative energies, identifying the most stable conformation and the energy barriers between different conformations. This information is crucial for understanding the molecule's flexibility and its preferred shape in different environments.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the chemical reactivity and electronic properties of a molecule. youtube.com The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, with a larger gap implying higher stability and lower chemical reactivity. researchgate.netresearchgate.net

For analogous compounds like 4-amino-2-chlorobenzonitrile, computational studies using Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level have been performed to determine these electronic parameters. researchgate.net In these related molecules, the HOMO is typically delocalized over the benzene (B151609) ring and the amino group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is distributed over the aromatic ring and the electron-withdrawing nitrile group. researchgate.net This distribution suggests that the charge transfer within the molecule occurs from the amino group to the nitrile group upon electronic excitation. researchgate.net

A low HOMO-LUMO energy gap in these molecules indicates the potential for significant charge transfer interactions, which influences their biological and chemical activity. researchgate.net

Table 1: FMO Parameters for the Analogous Compound 4-Amino-2-chlorobenzonitrile Data calculated at the B3LYP/6-31G(d,p) level of theory. The values for this compound are expected to be similar in trend.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -5.89 |

| LUMO | -1.45 |

| Energy Gap (ΔE) | 4.44 |

Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) Mapping

Natural Bond Orbital (NBO) analysis provides a detailed picture of the charge distribution and stabilizing interactions within a molecule. It examines the delocalization of electron density between occupied Lewis-type orbitals (donors) and unoccupied non-Lewis type orbitals (acceptors). The stabilization energy E(2) associated with these interactions quantifies the intensity of charge transfer. In similar aromatic systems, significant interactions are observed, such as the delocalization of the lone pair electrons of the amino nitrogen (LP(N)) into the antibonding π* orbitals of the benzene ring, which contributes to the stability of the molecule.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the molecular surface and predicting sites for electrophilic and nucleophilic attack. researchgate.netwalisongo.ac.id The MEP map uses a color scale where red indicates regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack), and blue represents the most positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

For the analogous 4-amino-2-chlorobenzonitrile, the MEP map shows the most negative potential (red) localized around the nitrogen atom of the nitrile group due to its high electronegativity and lone pair electrons. researchgate.net The regions around the hydrogen atoms of the amino group exhibit the most positive potential (blue), making them the primary sites for nucleophilic attack. researchgate.net The chlorine atoms and the aromatic ring show intermediate potential values. It is anticipated that the MEP map of this compound would display a similar distribution, with strong negative potential at the nitrile nitrogen and positive potential at the amino hydrogens, guiding its intermolecular interactions.

Ab Initio and Semi-Empirical Methods for Molecular Characterization

The molecular properties, structure, and spectroscopic features of complex organic molecules like this compound are extensively studied using computational chemistry methods. materialsciencejournal.org Density Functional Theory (DFT) is a widely used method for these investigations due to its balance of accuracy and computational cost. bhu.ac.in

Specifically, the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly employed. This is often paired with Pople-style basis sets such as 6-31G(d,p) or the more extensive 6-311++G(d,p) to provide a reliable description of the electronic structure and geometry. materialsciencejournal.orgbhu.ac.in Time-dependent DFT (TD-DFT) is the standard method for calculating electronic transition energies and simulating UV-Vis spectra. bhu.ac.in These computational approaches allow for the prediction of various parameters, including optimized molecular geometry, vibrational frequencies (IR and Raman), HOMO-LUMO energies, and MEP maps, which can then be compared with experimental data for validation. materialsciencejournal.organalis.com.my

Studies of Intermolecular Interactions and Supramolecular Assemblies

Hydrogen Bonding Networks and Crystal Packing

The crystal structure of aminobenzonitrile derivatives is significantly influenced by intermolecular hydrogen bonds. goettingen-research-online.deresearchgate.net In the solid state, the amino group (-NH₂) serves as a hydrogen bond donor, while the nitrogen atom of the nitrile group (-C≡N) acts as a primary hydrogen bond acceptor. analis.com.mygoettingen-research-online.de

Computational Studies of Dimer and Higher-Order Aggregates

Computational modeling of dimers and larger aggregates is crucial for understanding the specific non-covalent forces that govern molecular self-assembly. Such studies for related aminobenzonitriles focus on quantifying the strength and geometry of the intermolecular interactions. By calculating the interaction energies of various possible dimer configurations, researchers can identify the most stable arrangement.

Research Applications in Chemical Synthesis and Advanced Materials

Utilization as Chemical Intermediates

The strategic placement of reactive sites on the 4-Amino-2,3-dichlorobenzonitrile molecule makes it a significant intermediate in multi-step chemical synthesis. The amino group can be readily transformed or used as a nucleophile, while the nitrile group can undergo various reactions, including hydrolysis, reduction, or participation in cycloadditions. The chlorine substituents also influence the electronic properties of the ring and can serve as leaving groups in certain substitution reactions.

Building Blocks for Complex Organic Molecules

The structure of this compound is well-suited for the synthesis of complex heterocyclic compounds, which are core components of many functional molecules. The presence of both an amino and a nitrile group allows for cyclization reactions to form fused ring systems.

Research on related 2-aminobenzonitriles has demonstrated their utility in synthesizing polysubstituted 4-aminoquinolines through a base-promoted, transition-metal-free reaction with ynones. cardiff.ac.uk This process typically proceeds via an aza-Michael addition followed by an intramolecular annulation, a pathway for which this compound is a suitable candidate. cardiff.ac.uk Similarly, aminobenzonitrile precursors are widely used in the construction of other heterocyclic systems. For example, reactions with malononitrile (B47326) can lead to the formation of substituted pyrroles, and cyclization with hydrazine (B178648) derivatives can yield pyrazole (B372694) structures. uminho.ptnih.gov The inherent reactivity of the aminobenzonitrile scaffold makes it a versatile starting point for generating molecular complexity.

Table 1: Examples of Heterocyclic Synthesis Using Aminobenzonitrile Scaffolds

| Precursor Type | Reagent(s) | Resulting Heterocycle | Reaction Type |

|---|---|---|---|

| 2-Aminobenzonitrile | Ynones | 4-Aminoquinoline | Aza-Michael addition / Annulation cardiff.ac.uk |

| Aminobenzonitrile | Malononitrile | Substituted Pyrrole | Thorpe-Ziegler reaction / Cyclization nih.gov |

| Aminobenzonitrile | Hydrazine Derivatives | Aminopyrazole | Condensation / Cyclization uminho.pt |

| Aminobenzonitrile | Chloroacetonitrile | Aminodicyanopyrazole | Cyclization researchgate.net |

Precursors for Agrochemical and Pharmaceutical-Related Chemical Synthesis

The dichlorinated aminobenzonitrile framework is a key structural motif found in various biologically active compounds, making this compound a valuable precursor in medicinal and agrochemical research. While specific applications of this exact isomer are not broadly documented, the utility of closely related analogues underscores its potential.

For instance, derivatives of the isomeric 2-Amino-3,5-dichlorobenzonitrile have been investigated as potential inhibitors of farnesyltransferase, an enzyme linked to oncogenesis, positioning them as candidates for anticancer therapies. This same class of compounds has also been explored for developing non-nucleoside agonists for adenosine (B11128) receptors, which could have therapeutic benefits for cardiovascular conditions like atrial fibrillation. Furthermore, patents describe the synthesis of anti-androgenic drug intermediates starting from 4-amino-2-trifluoromethyl benzonitrile (B105546), highlighting the importance of the 4-aminobenzonitrile (B131773) core in developing targeted therapeutics. google.com In the agrochemical sector, various dichlorobenzonitrile derivatives serve as key intermediates for herbicides and fungicides, suggesting a potential application for this compound in this field as well. researchgate.net

Table 2: Therapeutic Potential of Related Aminobenzonitrile Derivatives

| Precursor/Analogue | Target/Application Area | Potential Therapeutic Use |

|---|---|---|

| 2-Amino-3,5-dichlorobenzonitrile | Farnesyltransferase Inhibition | Anticancer |

| 2-Amino-3,5-dichlorobenzonitrile | Adenosine Receptor Agonism | Cardiovascular Treatments |

| 4-Amino-2-trifluoromethyl benzonitrile | Androgen Receptor Modulation | Anti-androgenic therapy google.com |

| 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol | Microbial enzymes/structures | Antimicrobial/Antifungal agents researchgate.netresearchgate.net |

Development of Ligands in Catalytic Systems

The bifunctional nature of this compound, possessing both an amino (-NH2) and a nitrile (-C≡N) group, makes it an attractive candidate for the development of ligands in coordination chemistry and catalysis. These groups can act as coordination sites for transition metal ions. Research on the closely related isomer, 2-Amino-3,5-dichlorobenzonitrile, has shown that its amino and nitrile groups can serve as ligands for metals such as tin (Sn) and palladium (Pd). For example, hexachloridostannate(IV) complexes have been synthesized by reacting the aminobenzonitrile derivative with a tin salt. This capability allows for the formation of stable metal complexes where the aminobenzonitrile derivative acts as a chelating or bridging ligand, potentially influencing the catalytic activity and selectivity of the metal center in various organic transformations.

Integration into Polymeric Structures

The reactive amino and nitrile functionalities of this compound provide opportunities for its incorporation into polymeric materials. The amino group can react with carboxylic acids or acyl chlorides to form polyamides, or with epoxides to form epoxy resins, introducing the dichlorobenzonitrile moiety into the polymer backbone or as a pendant group.

Furthermore, nitrile-containing monomers are known to undergo thermal polymerization or cyclotrimerization to form highly cross-linked, thermally stable triazine networks. Studies on related molecules like 4-(4-aminophenoxy)-phthalonitrile (4-APN) demonstrate that such monomers can polymerize at elevated temperatures, with the amino group potentially catalyzing or modifying the curing process. rsc.org The presence of both an amine and a nitrile group on this compound suggests its potential use as a self-curing monomer or as a reactive cross-linking agent to enhance the thermal and mechanical properties of high-performance polymers. acs.org

Contribution to Supramolecular Host Materials

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions like hydrogen bonding and van der Waals forces. The functional groups on this compound make it a promising building block for designing such materials.

The amino group is a strong hydrogen bond donor, while the nitrogen atom of the nitrile group and the chlorine atoms can act as hydrogen bond acceptors. This allows the molecule to participate in predictable self-assembly or co-assembly with other molecules (coformers) to create well-defined structures like cocrystals. researchgate.net Research on similar systems, such as the cocrystals formed between chlorobenzoic acids and amino-chloropyridines, demonstrates how the interplay of these interactions can direct the formation of complex supramolecular architectures. researchgate.net The hydrophobic benzene (B151609) ring also allows it to be a potential guest molecule for larger host systems, such as cyclodextrins, which have hydrophobic inner cavities and are used extensively in drug delivery and materials science. nih.gov The specific arrangement of chloro and amino substituents on the aromatic ring can therefore be exploited to engineer new crystalline materials with tailored properties.

常见问题

Q. What strategies mitigate oxidative degradation during long-term storage?

- Methodological Answer : Add stabilizers like BHT (0.1% w/w) to inhibit radical formation. Store under argon with desiccants (silica gel) to prevent hydrolysis. Periodically test purity via GC-MS; degradation products (e.g., dichloroanilines) can be quantified using derivatization with dansyl chloride .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。